molecular formula C6H13N3O2 B14705097 Alanyl-l-alaninamide CAS No. 24326-08-7

Alanyl-l-alaninamide

Cat. No.: B14705097
CAS No.: 24326-08-7
M. Wt: 159.19 g/mol
InChI Key: DFQJATWYPJPAEU-IMJSIDKUSA-N
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Description

Alanyl-l-alaninamide is a dipeptide compound composed of two alanine molecules joined by a peptide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alanyl-l-alaninamide typically involves the coupling of two alanine molecules. One common method involves the use of protecting groups to prevent unwanted side reactions. For example, the synthesis can start with the protection of the amino group of one alanine molecule using a tert-butyloxycarbonyl (Boc) group. The protected alanine is then coupled with another alanine molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). After the coupling reaction, the protecting group is removed to yield this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic methods. One such method involves the use of α-amino acid ester acyltransferase, which catalyzes the reaction between L-alanine methyl ester hydrochloride and L-glutamine to produce this compound. This method is highly efficient, simple, low-cost, and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Alanyl-l-alaninamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding oxo compounds, while reduction may yield amine derivatives .

Scientific Research Applications

Alanyl-l-alaninamide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide interactions and conformations.

    Biology: Investigated for its role in protein synthesis and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of biodegradable polymers and hydrogels

Mechanism of Action

The mechanism of action of alanyl-l-alaninamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of chymotrypsin-like elastase family member 1, which is involved in various physiological processes. The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its effects .

Properties

CAS No.

24326-08-7

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C6H13N3O2/c1-3(7)6(11)9-4(2)5(8)10/h3-4H,7H2,1-2H3,(H2,8,10)(H,9,11)/t3-,4-/m0/s1

InChI Key

DFQJATWYPJPAEU-IMJSIDKUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)N)N

Origin of Product

United States

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